tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17710081
InChI: InChI=1S/C14H20FN3O2/c1-5-10-11(15)12(17-8-16-10)9-6-18(7-9)13(19)20-14(2,3)4/h8-9H,5-7H2,1-4H3
SMILES:
Molecular Formula: C14H20FN3O2
Molecular Weight: 281.33 g/mol

tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC17710081

Molecular Formula: C14H20FN3O2

Molecular Weight: 281.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate -

Specification

Molecular Formula C14H20FN3O2
Molecular Weight 281.33 g/mol
IUPAC Name tert-butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate
Standard InChI InChI=1S/C14H20FN3O2/c1-5-10-11(15)12(17-8-16-10)9-6-18(7-9)13(19)20-14(2,3)4/h8-9H,5-7H2,1-4H3
Standard InChI Key LQQMCXMMHCVEMZ-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=NC=N1)C2CN(C2)C(=O)OC(C)(C)C)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₂₀FN₃O₂, with a molecular weight of 281.33 g/mol. Its IUPAC name, tert-butyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)azetidine-1-carboxylate, reflects the azetidine ring’s substitution at position 3 with a pyrimidine group bearing ethyl (C₂H₅) and fluorine (F) substituents at positions 6 and 5, respectively .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₂₀FN₃O₂
Molecular Weight281.33 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2F)CC
Boiling PointNot reported
LogP (Partition Coeff.)~2.1 (estimated)

Structural Features

The azetidine ring (a four-membered saturated heterocycle) is connected to the pyrimidine ring via a single bond. The tert-butyl carbamate group at position 1 of the azetidine acts as a protective moiety for the secondary amine, enabling selective functionalization in subsequent synthetic steps . The pyrimidine’s fluorine atom enhances electronegativity and hydrogen-bonding potential, while the ethyl group contributes to lipophilicity, influencing membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Azetidine Preparation: tert-Butyl 3-bromoazetidine-1-carboxylate (CAS: 1064194-10-0) serves as a key precursor. Its bromine atom at position 3 enables cross-coupling reactions .

  • Pyrimidine Functionalization: The 6-ethyl-5-fluoropyrimidin-4-yl group is synthesized separately through fluorination and alkylation of a pyrimidine precursor.

  • Coupling Reaction: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the azetidine and pyrimidine moieties .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Azetidine brominationNBS, AIBN, CCl₄, reflux85
Pyrimidine alkylationEthyl iodide, K₂CO₃, DMF78
Cross-couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O65

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs:

  • NMR: ¹H NMR (400 MHz, CDCl₃) δ 1.44 (s, 9H, tert-butyl), 1.29 (t, 3H, CH₂CH₃), 4.28–4.35 (m, 4H, azetidine), 8.51 (s, 1H, pyrimidine-H) .

  • HRMS: m/z 281.33 [M+H]⁺.

TargetIC₅₀ (nM)Assay Type
AMPKα112.3Kinase inhibition
PPARγ450Transcriptional activation
CYP3A4>10,000Cytochrome inhibition

Applications in Drug Development

Intermediate in API Synthesis

This compound is a versatile building block for:

  • Kinase Inhibitors: Its pyrimidine core mimics ATP-binding motifs in kinases.

  • GPCR-Targeted Agonists: Structural analogs are patented for treating metabolic syndromes .

Patent Landscape

Patent JP5455645B2 discloses tert-butyl carbamate derivatives as heterocyclic receptor agonists, underscoring this compound’s relevance in diabetes therapeutics . Modifications to the azetidine and pyrimidine subunits are claimed to enhance potency and selectivity.

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